molecular formula C33H47N3O3 B2694036 (Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide CAS No. 1092814-01-1

(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide

Cat. No. B2694036
CAS RN: 1092814-01-1
M. Wt: 533.757
InChI Key: NSYXTAJIOOWVSE-KMUKQRDJSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also has a pentanehydrazide group and a cyclopenta[a]phenanthren-17-yl group, which is a steroid-like structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Indole derivatives are found in many drugs and can interact with a variety of biological targets .

properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-[(Z)-1H-indol-3-ylmethylideneamino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O3/c1-20(8-11-30(39)36-35-19-21-18-34-28-7-5-4-6-24(21)28)25-9-10-26-31-27(13-15-33(25,26)3)32(2)14-12-23(37)16-22(32)17-29(31)38/h4-7,18-20,22-23,25-27,29,31,34,37-38H,8-17H2,1-3H3,(H,36,39)/b35-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYXTAJIOOWVSE-KMUKQRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NN=CC1=CNC2=CC=CC=C21)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)N/N=C\C1=CNC2=CC=CC=C21)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide

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